Vortioxetine D8

Übersicht

Beschreibung

Vortioxetin-d8 ist eine deuterierte Form von Vortioxetin, einem Antidepressivum, das hauptsächlich zur Behandlung von Major Depression eingesetzt wird. Die deuterierte Version, Vortioxetin-d8, wird häufig in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und die Stoffwechselwege von Vortioxetin zu untersuchen. Dies liegt daran, dass die Deuteriumatome detailliertere Einblicke in das Verhalten des Medikaments im Körper ermöglichen.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Vortioxetin-d8 beinhaltet die Einarbeitung von Deuteriumatomen in das Vortioxetin-Molekül. Dies kann mit verschiedenen Methoden erreicht werden, darunter:

Wasserstoff-Deuterium-Austausch: Diese Methode beinhaltet den Austausch von Wasserstoffatomen durch Deuteriumatome in Gegenwart einer Deuteriumquelle, wie z. B. Deuteriumgas oder deuterierte Lösungsmittel.

Deuterierte Reagenzien: Die Verwendung deuterierter Reagenzien im Syntheseprozess kann auch Deuteriumatome in das Vortioxetin-Molekül einbringen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Vortioxetin-d8 beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann mehrere Schritte der Reinigung und Qualitätskontrolle umfassen, um die für Forschungsanwendungen erforderlichen Standards zu erfüllen.

Chemische Reaktionsanalyse

Reaktionstypen

Vortioxetin-d8 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann in Gegenwart von Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Metaboliten führt.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten, was zu reduzierten Formen der Verbindung führt.

Substitution: Vortioxetin-d8 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile können in Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise hydroxyllierte Metaboliten erzeugen, während die Reduktion zu deuterierten Analoga der ursprünglichen Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Vortioxetin-d8 wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Pharmakokinetische Studien: Die Deuteriumatome in Vortioxetin-d8 ermöglichen es Forschern, die Absorption, Verteilung, den Metabolismus und die Ausscheidung des Medikaments genauer zu verfolgen.

Analyse von Stoffwechselwegen: Vortioxetin-d8 hilft bei der Identifizierung und Untersuchung der Stoffwechselwege von Vortioxetin und liefert Einblicke in seine Biotransformation im Körper.

Studien zur Arzneimittelwechselwirkung: Forscher verwenden Vortioxetin-d8, um potenzielle Arzneimittelwechselwirkungen und deren Auswirkungen auf die Pharmakokinetik von Vortioxetin zu untersuchen.

Biologische Forschung: Die Verbindung wird in verschiedenen biologischen Studien verwendet, um ihre Auswirkungen auf verschiedene biologische Systeme und Pfade zu verstehen.

Wirkmechanismus

Vortioxetin-d8 wirkt wie Vortioxetin als Serotonin-Modulator und -Stimulator. Es hat einen multimodalen Wirkmechanismus, der Folgendes umfasst:

Hemmung der Serotonin-Wiederaufnahme: Vortioxetin-d8 hemmt die Wiederaufnahme von Serotonin, indem es an den Serotonintransporter bindet, wodurch die Serotoninspiegel im synaptischen Spalt erhöht werden.

Rezeptormodulation: Es wirkt als Agonist am 5-HT1A-Rezeptor, als partieller Agonist am 5-HT1B-Rezeptor und als Antagonist am 5-HT3, 5-HT1D und 5-HT7-Rezeptor. Diese Modulation von Serotoninrezeptoren trägt zu seinen antidepressiven Wirkungen bei.

Nachgeschaltete Effekte: Die Wechselwirkung der Verbindung mit Serotoninrezeptoren beeinflusst die Freisetzung anderer Neurotransmitter, wie z. B. Glutamat und Gamma-Aminobuttersäure, die eine Rolle bei der Stimmungsregulation und kognitiven Funktion spielen

Wissenschaftliche Forschungsanwendungen

Vortioxetine-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetic Studies: The deuterium atoms in Vortioxetine-d8 allow researchers to track the drug’s absorption, distribution, metabolism, and excretion more accurately.

Metabolic Pathway Analysis: Vortioxetine-d8 helps in identifying and studying the metabolic pathways of vortioxetine, providing insights into its biotransformation in the body.

Drug Interaction Studies: Researchers use Vortioxetine-d8 to investigate potential drug-drug interactions and their impact on vortioxetine’s pharmacokinetics.

Biological Research: The compound is used in various biological studies to understand its effects on different biological systems and pathways.

Wirkmechanismus

Target of Action

Vortioxetine D8 primarily targets the serotonin neurotransmitter system . It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These receptors play a significant role in the regulation of mood .

Mode of Action

This compound’s interaction with its targets leads to a multimodal mechanism of action. It simultaneously modulates one or more serotonin receptors and inhibits the reuptake of serotonin . This unique mechanism enhances the release of serotonin compared to blocking the serotonin transporter alone .

Biochemical Pathways

This compound affects various biochemical pathways. Its pharmacologic actions on 5-HT receptors enhance the release of glutamate and inhibit the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus . This modulation of neurotransmitter release impacts the functioning of these brain circuits.

Pharmacokinetics

This compound is orally administered once daily at doses ranging from 5 to 20 mg . Its pharmacokinetics are linear and dose-proportional, with a mean terminal half-life of approximately 66 hours . Steady-state plasma concentrations are generally achieved within 2 weeks of dosing . The mean absolute oral bioavailability of vortioxetine is 75%, indicating a substantial proportion of the drug reaches systemic circulation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter release. Specifically, it enhances the release of glutamate and inhibits the release of GABA in various brain circuits . This modulation of neurotransmitter release can impact the functioning of these circuits, potentially influencing mood regulation.

Zukünftige Richtungen

Vortioxetine is effective, well tolerated, and safe for treating MDD in clinical practice, with significant improvements observed in depressive severity, cognitive function, and functioning . Future studies should directly compare vortioxetine with other antidepressants in real-world settings to further evaluate its clinical utility .

Biochemische Analyse

Biochemical Properties

Vortioxetine D8 interacts with several enzymes, proteins, and other biomolecules. It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These interactions play a crucial role in its antidepressant effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It modifies the release of both glutamate and GABA (gamma amino butyric acid) within various brain circuits . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the serotonin transporter, leading to an increase in serotonin levels . It also modulates several serotonin receptors, enhancing the release of glutamate and inhibiting the release of GABA . These actions contribute to its antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, both acute and chronic administration of this compound has been shown to improve performance on objective measures that cover a broad range of cognitive domains . Over time, it has demonstrated stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has a dose-dependent antidepressant-like effect . It has been observed that different dosages of this compound can vary the effects on these models, including any threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The parent compound, this compound, is primarily responsible for in-vivo activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, and extensive tissue distribution .

Subcellular Localization

It is known that this compound achieves high levels of serotonin transporter occupancy in relevant brain areas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vortioxetine-d8 involves the incorporation of deuterium atoms into the vortioxetine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the vortioxetine molecule.

Industrial Production Methods

Industrial production of Vortioxetine-d8 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the standards required for research applications.

Analyse Chemischer Reaktionen

Types of Reactions

Vortioxetine-d8 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can occur under specific conditions, resulting in reduced forms of the compound.

Substitution: Vortioxetine-d8 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can yield deuterated analogs of the original compound.

Vergleich Mit ähnlichen Verbindungen

Vortioxetin-d8 kann mit anderen deuterierten Antidepressiva und Serotonin-Modulatoren verglichen werden. Einige ähnliche Verbindungen sind:

Deuteriertes Fluoxetin: Ein weiteres deuteriertes Antidepressivum, das für ähnliche Forschungszwecke verwendet wird.

Deuteriertes Sertralin: Eine deuterierte Form von Sertralin, die zur Untersuchung ihrer Pharmakokinetik und ihrer Stoffwechselwege verwendet wird.

Deuteriertes Paroxetin: Diese Verbindung wird in der Forschung verwendet, um die Pharmakokinetik von Paroxetin zu verstehen.

Einzigartigkeit

Vortioxetin-d8 ist aufgrund seines multimodalen Wirkmechanismus einzigartig, der sowohl die Hemmung der Serotonin-Wiederaufnahme als auch die Rezeptormodulation umfasst. Diese doppelte Wirkung unterscheidet es von anderen Antidepressiva, die sich in erster Linie auf die Hemmung der Serotonin-Wiederaufnahme konzentrieren .

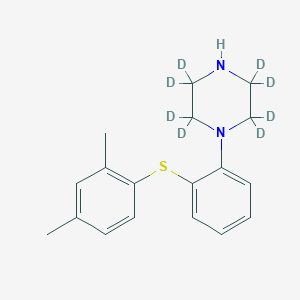

Eigenschaften

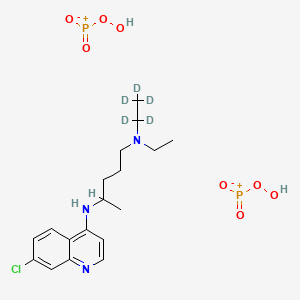

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3/i9D2,10D2,11D2,12D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNWZWMKLDQSAC-PMCMNDOISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134166 | |

| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140316-62-5 | |

| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

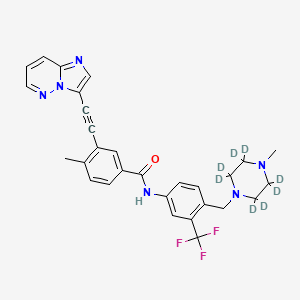

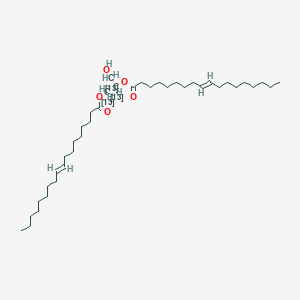

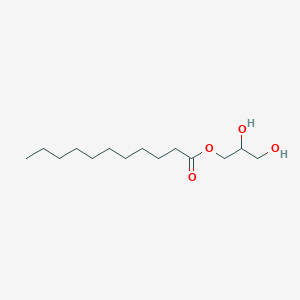

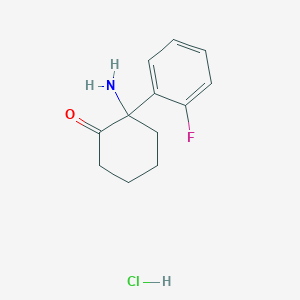

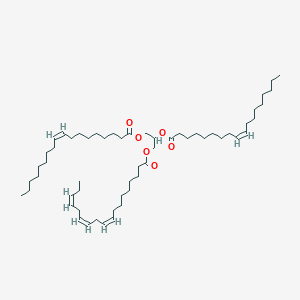

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

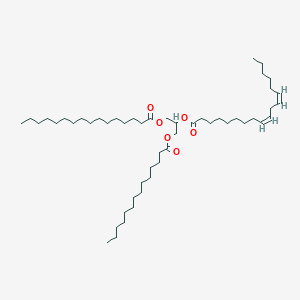

![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)

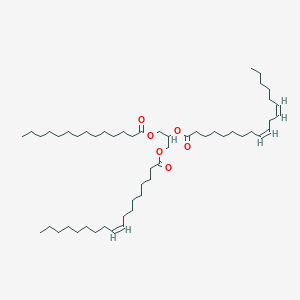

![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)

![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)